![molecular formula C15H19NO2P+ B14357116 {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium CAS No. 91270-80-3](/img/structure/B14357116.png)
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is a compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and a phosphonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium typically involves the reaction of 5-(dimethylamino)naphthalene-1-methanol with ethoxyphosphonium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to act as a fluorescent probe also allows it to be used in imaging and diagnostic applications, where it binds to specific biomolecules and emits fluorescence upon excitation.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Known for its use as a fluorescent probe and in organic synthesis.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Utilized in the synthesis of stable triazole bonds.
Uniqueness
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is unique due to its combination of a naphthalene ring with a dimethylamino group and a phosphonium group. This structure imparts distinct chemical properties, such as enhanced fluorescence and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
91270-80-3 |
|---|---|
Molecular Formula |
C15H19NO2P+ |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
[5-(dimethylamino)naphthalen-1-yl]methyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C15H19NO2P/c1-4-18-19(17)11-12-7-5-9-14-13(12)8-6-10-15(14)16(2)3/h5-10H,4,11H2,1-3H3/q+1 |
InChI Key |
OQIRCSZFADBXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CC1=C2C=CC=C(C2=CC=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


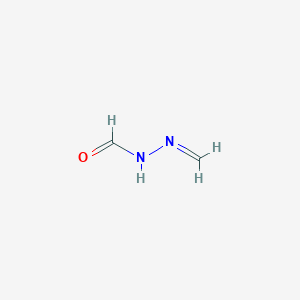
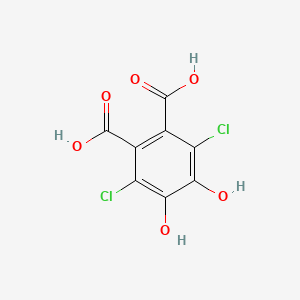
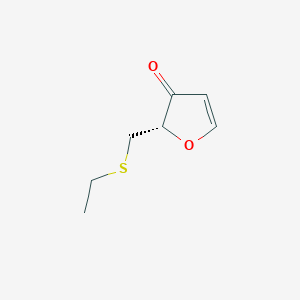
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
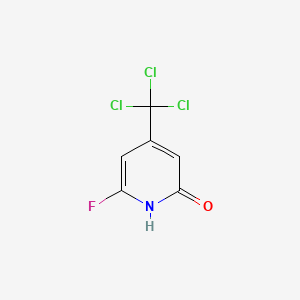
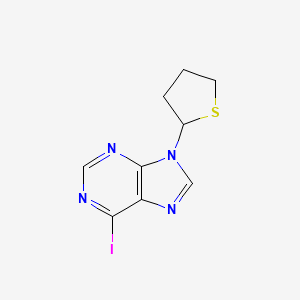
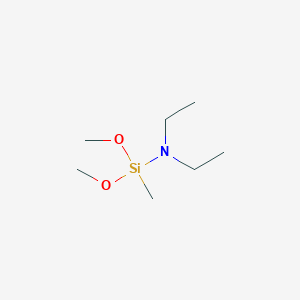
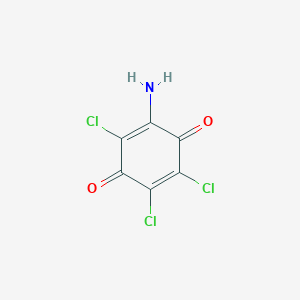
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
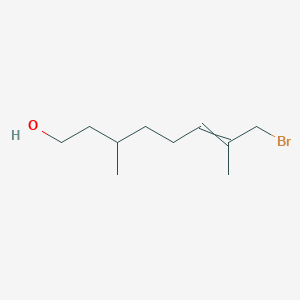
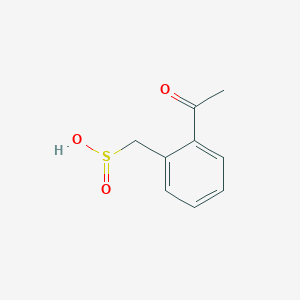
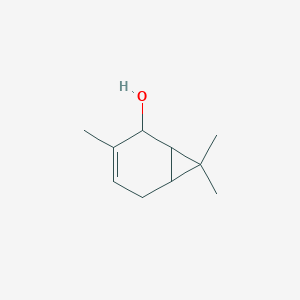
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

